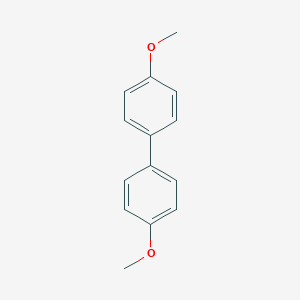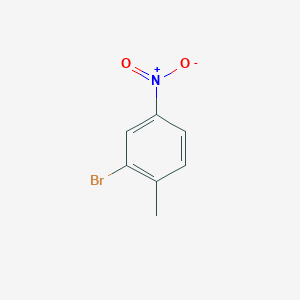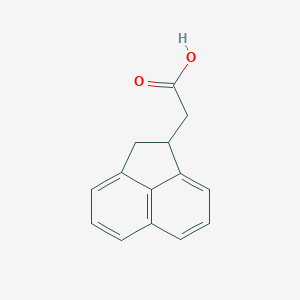![molecular formula C13H9NS2 B188878 Dibenzo[b,f][1,4]thiazepine-11(10H)-thione CAS No. 30690-43-8](/img/structure/B188878.png)
Dibenzo[b,f][1,4]thiazepine-11(10H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzo[b,f][1,4]thiazepine-11(10H)-thione, commonly referred to as DBT, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DBT belongs to the thiazepine family of compounds and exhibits a unique pharmacological profile that has been extensively studied in recent years.
Mécanisme D'action
The mechanism of action of DBT is not fully understood, but it is believed to involve multiple pathways. In cancer research, DBT induces apoptosis by activating the mitochondrial pathway and inhibiting the PI3K/Akt/mTOR pathway. In neurological disorders, DBT reduces oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway. In psychiatric disorders, DBT modulates neurotransmitter systems, including the serotonergic, dopaminergic, and GABAergic systems.
Biochemical and Physiological Effects
DBT has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective effects. DBT also modulates neurotransmitter systems, including the serotonergic, dopaminergic, and GABAergic systems. In cancer research, DBT induces apoptosis and inhibits tumor growth. In psychiatric disorders, DBT has shown potential as an antidepressant and anxiolytic agent.
Avantages Et Limitations Des Expériences En Laboratoire
DBT has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, DBT also has limitations, including its low water solubility and potential toxicity at high concentrations.
Orientations Futures
For DBT research include further investigation of its potential therapeutic applications in various diseases, including cancer, neurological disorders, and psychiatric disorders. Additionally, further studies are needed to understand the mechanism of action of DBT and its potential side effects. Novel synthesis methods and modifications of DBT may also lead to the development of more potent and selective compounds.
Applications De Recherche Scientifique
DBT has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and psychiatric disorders. In cancer research, DBT has shown promising results as an anticancer agent by inducing apoptosis and inhibiting tumor growth. In neurological disorders, DBT has shown potential as a neuroprotective agent by reducing oxidative stress and inflammation. In psychiatric disorders, DBT has shown potential as an antidepressant and anxiolytic agent by modulating neurotransmitter systems.
Propriétés
Numéro CAS |
30690-43-8 |
|---|---|
Formule moléculaire |
C13H9NS2 |
Poids moléculaire |
243.4 g/mol |
Nom IUPAC |
5H-benzo[b][1,4]benzothiazepine-6-thione |
InChI |
InChI=1S/C13H9NS2/c15-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)14-13/h1-8H,(H,14,15) |
Clé InChI |
JDGIOVSBPLDWSM-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=NC3=CC=CC=C3S2)S |
SMILES |
C1=CC=C2C(=C1)C(=S)NC3=CC=CC=C3S2 |
SMILES canonique |
C1=CC=C2C(=C1)C(=S)NC3=CC=CC=C3S2 |
Autres numéros CAS |
30690-43-8 |
Solubilité |
1 [ug/mL] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[butyl(methyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B188797.png)
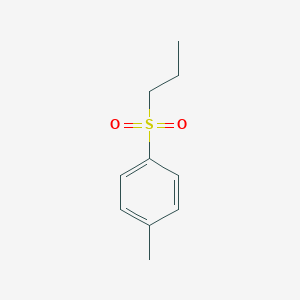

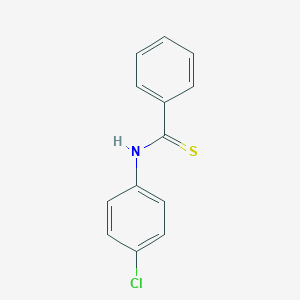

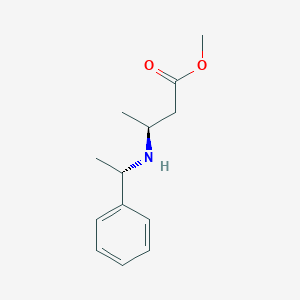
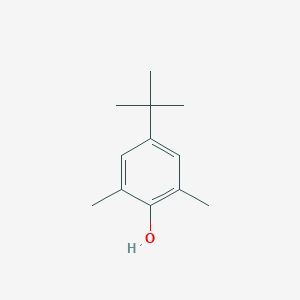


![1-Chloro-2-[(E)-2-(2-chlorophenyl)ethenyl]benzene](/img/structure/B188814.png)
